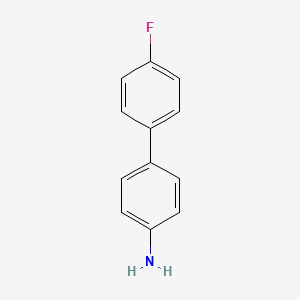

4-Amino-4'-fluorobiphenyl

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRVALPKPVGOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020631 | |

| Record name | 4'-Fluoro-4-aminodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-93-6 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Fluoro-4-aminodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-fluoro[1,1'-biphenyl]-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-4'-fluorobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL87GJV2VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-4'-fluorobiphenyl is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a biphenyl core with both an amino and a fluoro group, imparts a unique combination of properties that make it a valuable building block in the design of novel therapeutic agents and functional materials. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the amino group provides a key site for further chemical modification.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination.

I. Molecular and Basic Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental properties. These values are crucial for everything from reaction stoichiometry to predicting its behavior in various environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀FN | [2] |

| Molecular Weight | 187.21 g/mol | [2] |

| CAS Number | 324-93-6 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 119-121 °C | [3] |

| Boiling Point | 306.6 ± 17.0 °C (Predicted) | [3] |

II. Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of this compound are paramount for its application in research and development.

A. Synthetic Approach: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of this compound, a common strategy involves the coupling of 4-bromoaniline with 4-fluorophenylboronic acid.

Caption: Suzuki-Miyaura cross-coupling for this compound synthesis.

The following is a representative, self-validating protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically a combination of an organic solvent like toluene or dioxane and an aqueous solution of a base such as sodium carbonate (2 M solution, 2.0 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

B. Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The integration of these signals should correspond to the nine aromatic protons. The protons on the aniline ring will be influenced by the electron-donating amino group and will likely appear at a slightly lower chemical shift compared to the protons on the fluorophenyl ring. The protons ortho and meta to the amino and fluoro groups will exhibit characteristic coupling patterns. For comparison, the ¹H NMR spectrum of 4-aminobiphenyl shows multiplets between δ 6.77 and 7.57 ppm, and 4-fluorobiphenyl shows multiplets between δ 7.10 and 7.66 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl core. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the carbons will be influenced by the electronic effects of the amino and fluoro substituents.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-F stretching: A strong absorption band in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

III. Solubility and Partitioning Behavior

The solubility and lipophilicity of a compound are critical determinants of its behavior in biological systems and its suitability for various applications.

A. Solubility Profile

This compound is a solid at room temperature and is expected to have limited solubility in water due to its predominantly nonpolar biphenyl core. It is slightly soluble in common organic solvents such as acetonitrile, chloroform, and dichloromethane.[3]

A systematic approach to determining the qualitative solubility of an aromatic amine like this compound is essential for subsequent experimental design.

References

solubility of 4-Amino-4'-fluorobiphenyl in organic solvents

An In-depth Technical Guide to the Solubility of 4-Amino-4'-fluorobiphenyl in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. Designed for researchers, chemists, and professionals in drug development, it moves beyond simple data recitation to explore the molecular principles governing solubility and provides a robust experimental framework for its quantitative determination.

Introduction: The Significance of Solubility

This compound is a biphenyl amine derivative of interest in medicinal chemistry and materials science. Its structure, featuring a rigid biphenyl core, a polar amino group, and an electronegative fluorine atom, presents a unique solubility profile. Understanding this profile is critical for applications ranging from reaction chemistry, where solvent choice dictates reaction kinetics and yield, to pharmaceutical development, where solubility directly impacts formulation, bioavailability, and efficacy. This document serves as a foundational guide to predicting, measuring, and interpreting the solubility of this compound in common organic solvents.

Molecular Structure and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] An analysis of the this compound structure is the first step in predicting its behavior.

-

Biphenyl Core : The two connected phenyl rings form a large, non-polar, and hydrophobic backbone. This feature suggests good solubility in non-polar aromatic solvents (e.g., toluene) and limited solubility in highly polar solvents.

-

Amino Group (-NH₂) : This functional group introduces polarity and, crucially, the ability to act as a hydrogen bond donor. This enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Fluorine Atom (-F) : As the most electronegative element, fluorine introduces a strong dipole moment. However, its small size and single lone pair make it a weak hydrogen bond acceptor. Its primary effect is to modulate the overall electronic properties and crystal lattice energy of the solid, which can subtly influence solubility.

The interplay between the large non-polar core and the polar, hydrogen-bonding amino group makes this compound an amphiphilic molecule, suggesting moderate solubility across a range of solvents rather than extreme solubility in any single one.

Physicochemical Properties

A compound's physical properties are intrinsically linked to its solubility. A high melting point, for instance, often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FN | [2] |

| Molecular Weight | 187.21 g/mol | [2] |

| Melting Point | 119-121°C | [3] |

| Appearance | Solid | [4] |

| pKa (Predicted) | 3.99 ± 0.10 | [4] |

Qualitative Solubility Profile

Publicly available data on the solubility of this compound is primarily qualitative. These observations provide a valuable starting point for solvent selection in experimental settings.

| Solvent | Polarity Class | Reported Solubility | Source |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [3][4] |

| Chloroform | Polar Aprotic | Slightly Soluble | [3][4] |

| Dichloromethane | Polar Aprotic | Slightly Soluble | [3][4] |

For comparison, the parent compound 4-Aminobiphenyl is reported to be soluble in dichloromethane, DMSO, and methanol.[5] This suggests that solvents capable of both polar and non-polar interactions are effective for this class of compounds.

Quantitative Solubility Determination: An Experimental Protocol

The absence of extensive quantitative data in the literature necessitates a reliable experimental method to determine the precise solubility of this compound in specific solvents of interest. The isothermal shake-flask method is a gold-standard, straightforward, and trustworthy technique for this purpose.[6]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps of the experimental protocol, ensuring a self-validating and reproducible workflow.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >98%)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature incubator shaker

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

-

Preparation of Stock for Calibration (for HPLC/UV-Vis):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This is your stock solution.

-

Create a series of calibration standards by serially diluting the stock solution. A minimum of 5 concentration points is recommended to establish a linear calibration curve.

-

-

Sample Preparation:

-

Add an excess of solid this compound to a vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~20 mg in 2 mL of solvent.

-

Accurately pipette a known volume of the selected solvent (e.g., 2.0 mL) into the vial.

-

Cap the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples vigorously. The goal is to facilitate dissolution and ensure the system reaches thermodynamic equilibrium.[7]

-

An equilibration time of 24 to 48 hours is typically sufficient. A pilot study can be run to confirm that solubility does not increase between two time points (e.g., 24h and 48h).

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To obtain a clear, particle-free supernatant for analysis, either:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the solution using a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This physically removes undissolved solid.

-

-

-

Quantification:

-

Carefully take a precise aliquot of the clear supernatant (e.g., 100 µL).

-

Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of your calibration curve.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method (HPLC-UV is often preferred for its specificity and sensitivity).

-

Alternative (Gravimetric Method): If the solvent is volatile and the compound is thermally stable, an accurately measured volume of the supernatant can be evaporated to dryness and the mass of the remaining solid weighed.[1] This method is simpler but generally less precise.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Back-calculate the concentration in the original, undiluted supernatant, accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of this compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

-

Conclusion

While literature provides a basic qualitative understanding, a robust experimental approach is essential for obtaining the precise, quantitative solubility data required for serious research and development. The molecular structure of this compound—with its balance of non-polar and polar, hydrogen-bonding moieties—suggests a nuanced solubility profile. By following the detailed protocol outlined in this guide, researchers can confidently generate the high-quality data needed to select optimal solvent systems for synthesis, purification, and formulation, thereby accelerating their project timelines and ensuring procedural success.

References

- 1. quora.com [quora.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 324-93-6 [m.chemicalbook.com]

- 4. This compound | 324-93-6 [chemicalbook.com]

- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of 4-Amino-4'-fluorobiphenyl: A Technical Guide for Researchers

Introduction

4-Amino-4'-fluorobiphenyl is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling accurate interpretation of analytical data and providing insights into the structural nuances of this molecule.

The biphenyl backbone, functionalized with an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F), presents a unique electronic environment. This guide will dissect how these substituents influence the spectroscopic signatures of the molecule, offering a detailed rationale behind the observed and predicted spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound consists of two phenyl rings linked by a single bond. The amino group is attached at the 4-position of one ring, and the fluorine atom is at the 4'-position of the other. This substitution pattern leads to a C₂ symmetry axis through the biphenyl linkage, assuming free rotation around the central C-C bond in solution.

Molecular Formula: C₁₂H₁₀FN[1]

Molecular Weight: 187.22 g/mol [1]

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.5 and 7.5 ppm. The spectrum will exhibit two distinct sets of signals corresponding to the protons on the aminophenyl and fluorophenyl rings.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 | Doublet of Doublets | 2H | H-2', H-6' | These protons are ortho to the fluorine atom and will appear as a doublet of doublets due to coupling with the adjacent protons (H-3', H-5') and the fluorine atom. |

| ~ 7.35 | Doublet | 2H | H-2, H-6 | These protons are ortho to the amino group and are deshielded by the adjacent phenyl ring. They will appear as a doublet due to coupling with H-3 and H-5. |

| ~ 7.05 | Doublet of Doublets | 2H | H-3', H-5' | These protons are meta to the fluorine atom and will appear as a doublet of doublets due to coupling with H-2', H-6' and the fluorine atom. |

| ~ 6.70 | Doublet | 2H | H-3, H-5 | These protons are meta to the amino group and are shielded by its electron-donating effect, causing them to appear at a higher field (lower ppm). They will appear as a doublet due to coupling with H-2 and H-6. |

| ~ 3.75 | Broad Singlet | 2H | -NH₂ | The protons of the amino group often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. The chemical shift can vary with solvent and concentration. |

Causality in ¹H NMR:

-

Electron-Donating Amino Group: The -NH₂ group strongly donates electron density into the phenyl ring, particularly at the ortho and para positions. This increased electron density shields the protons at these positions (H-3, H-5), causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene.

-

Electron-Withdrawing Fluorine Atom: The -F atom is highly electronegative and withdraws electron density from the ring, deshielding the nearby protons. This effect is most pronounced for the ortho protons (H-2', H-6').

-

¹H-¹⁹F Coupling: The fluorine atom will couple with the adjacent protons, leading to splitting of their signals. The coupling constant (J-value) for ortho coupling (³JHF) is typically around 8-10 Hz, while meta coupling (⁴JHF) is smaller, around 5-7 Hz.

Experimental Protocol: Acquiring ¹H NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay (d1) should be set to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of the fluorine atom, some of the carbon signals will be split due to ¹³C-¹⁹F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 162 | Doublet | C-4' | The carbon directly attached to the fluorine atom (ipso-carbon) will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). |

| ~ 146 | Singlet | C-4 | The carbon attached to the amino group will be deshielded. |

| ~ 132 | Singlet | C-1 | The ipso-carbon of the aminophenyl ring. |

| ~ 128 | Doublet | C-2', C-6' | These carbons are ortho to the fluorine and will show a two-bond C-F coupling (²JCF ≈ 21 Hz). |

| ~ 128 | Singlet | C-2, C-6 | Carbons ortho to the amino group. |

| ~ 116 | Doublet | C-3', C-5' | These carbons are meta to the fluorine and will exhibit a smaller three-bond C-F coupling (³JCF ≈ 8 Hz). |

| ~ 115 | Singlet | C-3, C-5 | Carbons meta to the amino group, shielded by the electron-donating effect. |

| ~ 138 | Doublet | C-1' | The ipso-carbon of the fluorophenyl ring will show a four-bond C-F coupling (⁴JCF ≈ 3 Hz). |

Causality in ¹³C NMR:

-

Substituent Effects: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The amino group causes shielding of the ortho and para carbons, while the fluorine atom causes significant deshielding of the ipso-carbon (C-4').

-

¹³C-¹⁹F Coupling: The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF > ⁴JCF). This coupling pattern is a powerful diagnostic tool for assigning the carbon signals in the fluorophenyl ring.

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C couplings.

-

A larger number of scans (e.g., 128 or more) is typically needed due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phasing, and baseline correction.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environment.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -115 | Multiplet | The chemical shift of the fluorine atom in fluoroaromatic compounds is sensitive to the electronic environment. The signal will appear as a multiplet due to coupling with the ortho and meta protons of the fluorophenyl ring. |

Causality in ¹⁹F NMR:

-

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic nature of the substituents on the aromatic ring. The biphenyl system will influence the electron density around the fluorine atom, determining its specific chemical shift.[3]

-

Coupling to Protons: The fluorine nucleus will couple to the aromatic protons on the same ring, resulting in a complex multiplet. The magnitude of these couplings can provide further structural confirmation.

Experimental Protocol: Acquiring ¹⁹F NMR Spectra

-

Sample Preparation: The same sample used for ¹H NMR is suitable.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Set the spectral width to encompass the expected range for fluoroaromatic compounds (e.g., -100 to -130 ppm).

-

A standard pulse sequence can be used. Due to the high sensitivity of ¹⁹F, a small number of scans is usually sufficient.

-

-

Data Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H asymmetric and symmetric stretching of the primary amine.[4][5] |

| 3100 - 3000 | Medium | C-H stretching of the aromatic rings. |

| 1620 - 1580 | Strong | N-H bending (scissoring) of the primary amine.[5] |

| 1600, 1500, 1450 | Medium to Strong | C=C stretching vibrations within the aromatic rings. |

| 1300 - 1200 | Strong | C-N stretching of the aromatic amine.[5] |

| 1250 - 1150 | Strong | C-F stretching of the fluoroarene. |

| 830 - 810 | Strong | C-H out-of-plane bending, indicative of 1,4-disubstitution. |

Causality in IR Spectroscopy:

-

Amino Group Vibrations: The primary amine group gives rise to characteristic N-H stretching vibrations as a doublet (asymmetric and symmetric stretches) in the 3450-3300 cm⁻¹ region.[4][5] The N-H bending vibration is also a prominent feature.[5]

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic rings appear in the 1600-1450 cm⁻¹ region. The pattern of C-H out-of-plane bending bands in the fingerprint region can help confirm the substitution pattern.

-

C-F Vibration: The C-F bond is strong and polar, resulting in a strong absorption band for the C-F stretching vibration, typically in the 1250-1150 cm⁻¹ range.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: Place the sample (pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺˙ (Molecular Ion) |

| 186 | Moderate | [M-H]⁺ |

| 170 | Low | [M-NH₃]⁺˙ |

| 158 | Moderate | [M-HCN-H]⁺ |

| 93.5 | Moderate | [M]²⁺ (Doubly charged molecular ion) |

Causality in Mass Spectrometry:

-

Molecular Ion: In EI-MS, the molecular ion ([M]⁺˙) is formed by the loss of an electron. For aromatic compounds like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system.[6]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form an [M-H]⁺ ion and the loss of HCN. The presence of the fluorine atom, a halogen, can also influence the fragmentation, though C-F bonds are generally strong. The fragmentation of aromatic halogenated compounds often involves the loss of the halogen atom or HX.[6]

Experimental Protocol: Acquiring Mass Spectra

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.

-

Ionization: Use an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and typically provides detailed fragmentation patterns.

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, provides a robust framework for its structural elucidation and characterization. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom creates a distinct set of spectral features that, when correctly interpreted, confirm the identity and purity of the compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently analyze and interpret the spectroscopic data of this important molecule, thereby supporting its application in various scientific endeavors. The principles discussed herein are broadly applicable to the characterization of other substituted biphenyl derivatives and related aromatic compounds.

References

crystal structure of 4-Amino-4'-fluorobiphenyl derivatives

An In-depth Technical Guide to the Crystal Structure of 4-Amino-4'-fluorobiphenyl and its Derivatives for Drug Discovery Professionals

Foreword: The Unresolved Structure and a Path Forward

The biphenyl scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of therapeutic agents. The introduction of specific substituents, such as an amino group and a fluorine atom at the 4 and 4' positions, respectively, can significantly modulate the physicochemical and pharmacological properties of the resulting molecule. Despite its relevance, a definitive, publicly available crystal structure of the parent compound, this compound, remains elusive in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2]

This guide, therefore, adopts a unique and practical approach. Instead of merely summarizing existing data, we provide a comprehensive, field-proven roadmap for researchers to determine the crystal structure of this compound. By synthesizing established methodologies in organic synthesis, crystallization, and X-ray crystallography, this document serves as both a whitepaper on the structural significance of this molecular core and a detailed protocol for its elucidation.

The Strategic Importance of the this compound Moiety in Drug Design

The 4-aminobiphenyl substructure is a known pharmacophore, but it is also associated with toxicity concerns.[3] The strategic introduction of a fluorine atom at the 4'-position is a well-established medicinal chemistry tactic to mitigate metabolic liabilities and enhance pharmacokinetic profiles.[3] Fluorine's high electronegativity and small size can influence molecular conformation, binding affinity, and metabolic stability, making this compound a highly attractive, yet under-characterized, building block for novel therapeutics.[3]

Synthesis and Purification of this compound

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds.

Proposed Synthetic Protocol

A reliable method for the synthesis of this compound involves the Suzuki coupling of 4-bromoaniline with 4-fluorophenylboronic acid.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a 100 mL round-bottom flask, combine 4-bromoaniline (1.72 g, 10 mmol), 4-fluorophenylboronic acid (1.68 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of Dimethoxyethane (DME) and water (40 mL). Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

-

Reaction: Heat the mixture to reflux (approximately 85°C) under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via Suzuki coupling.

Crystallization: The Gateway to a High-Resolution Structure

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is crucial.

Recommended Crystallization Techniques

Several methods should be employed to increase the probability of obtaining suitable crystals:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense, miscible solvent in which the compound is less soluble. Crystals may form at the interface.

Solvent Screening

A range of solvents with varying polarities should be screened.

| Solvent System | Rationale |

| Dichloromethane/Hexane | Good solubility in DCM, with hexane as a precipitant. |

| Ethyl Acetate/Hexane | A common system for moderately polar compounds. |

| Acetone/Water | Acetone provides good solubility, while water acts as a precipitant. |

| Methanol/Water | Suitable for compounds with hydrogen bonding capabilities. |

| Toluene | Slow evaporation from a non-polar aromatic solvent can yield good crystals. |

Diagram of the Crystallization Workflow

Caption: A multi-pronged approach to the crystallization of this compound.

X-ray Diffraction Analysis: From Crystal to Structure

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a sensitive detector is used for data collection.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into this map, and the structure is refined against the experimental data.

Table of Typical Crystallographic Parameters to be Determined

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Final R-indices (R1, wR2) | Indicators of the agreement between the calculated and observed structure factors; lower values are better. |

| Goodness-of-fit (GooF) | Should be close to 1 for a good refinement. |

Analysis of the Crystal Structure: Insights into Intermolecular Interactions

A detailed analysis of the determined crystal structure will provide invaluable information for drug design.

Molecular Conformation

The dihedral angle between the two phenyl rings is a key conformational parameter. In the solid state, biphenyl itself is planar, but substitution can induce twisting.[4] The planarity or non-planarity of the this compound molecule will influence its shape and ability to fit into a biological target.

Intermolecular Interactions

The packing of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

-

N-H···N Hydrogen Bonds: The amino group is a classic hydrogen bond donor and can interact with the amino group of a neighboring molecule.

-

N-H···F Hydrogen Bonds: The amino group can also act as a donor to the electronegative fluorine atom of an adjacent molecule.

-

C-H···π Interactions: The aromatic rings provide opportunities for C-H bonds to interact with the electron-rich π systems of neighboring molecules.

-

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions

Caption: A schematic representation of the key intermolecular forces likely to govern the crystal packing of this compound.

Conclusion: A Call to the Research Community

The determination of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. This guide provides a comprehensive framework for achieving this goal. The elucidation of this structure will not only provide fundamental insights into the solid-state properties of this important molecule but also pave the way for the rational design of new therapeutic agents based on this versatile scaffold.

References

A Technical Guide to Quantum Chemical Calculations for 4-Amino-4'-fluorobiphenyl: A Computational Approach for Drug Discovery and Materials Science

This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-Amino-4'-fluorobiphenyl. This molecule, a substituted biphenyl, serves as a crucial scaffold in the development of novel pharmaceuticals and advanced organic materials. Understanding its electronic structure, conformational preferences, and spectroscopic properties through computational modeling is paramount for predicting its behavior and designing next-generation molecules with enhanced functionalities. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Significance of this compound

This compound is a fascinating molecule that combines the structural rigidity of the biphenyl core with the electronic perturbations of an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine atom (-F). This unique combination of functional groups imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The amino group can act as a hydrogen bond donor and a key pharmacophoric feature, while the fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity.[1] Computational analysis provides a powerful, non-empirical avenue to explore these properties at the atomic level, offering insights that can guide synthetic efforts and accelerate the discovery process.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): A Pragmatic Choice

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable balance of accuracy and computational efficiency by approximating the many-electron problem in terms of the electron density. The choice of the exchange-correlation functional is critical. For systems like aromatic amines and halogenated compounds, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange often provide superior results.

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that generally provides reliable geometries and electronic properties for organic molecules. For potentially more accurate results, especially concerning non-covalent interactions and reaction barriers, functionals from the M06 suite (e.g., M06-2X ) or range-separated functionals like ωB97X-D are excellent alternatives.

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[2] The size and flexibility of the basis set directly impact the quality of the calculation. For a molecule containing second-row elements and hydrogen, Pople-style basis sets are a common and effective choice.

Recommended Basis Set: The 6-311+G(d,p) basis set is a robust choice for this system. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a good degree of flexibility. The + indicates the addition of diffuse functions, which are important for describing the lone pairs on the nitrogen and fluorine atoms and any potential anionic character. The (d,p) denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing bonding and non-spherical electron distributions.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating at each stage.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Input Structure Generation

The first step is to generate an initial 3D structure of this compound. This can be done using any molecular modeling software. It is important to start with a reasonable guess for the geometry, although the subsequent optimization step will refine this structure. The dihedral angle between the two phenyl rings is a critical initial parameter.

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[3] This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Method: Employ the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Keywords: Use keywords such as Opt to request a geometry optimization. It is also advisable to use tight convergence criteria to ensure a true minimum is found.

-

Output Analysis: After the calculation is complete, verify that the optimization has converged successfully by checking the output file for the appropriate convergence messages.

Step 3: Frequency Analysis

A frequency calculation should always be performed on the optimized geometry. This serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry needs to be further optimized.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra.

Protocol:

-

Input: Use the optimized geometry from the previous step.

-

Keywords: Use the Freq keyword in the input file.

-

Output Analysis:

-

Confirm that there are no imaginary frequencies.

-

Analyze the calculated vibrational frequencies and compare them to experimental data for similar molecules if available. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor may be applied for better agreement.

-

Step 4: Electronic Property Calculations

Once the optimized geometry is confirmed as a true minimum, a variety of electronic properties can be calculated to gain deeper insights into the molecule's behavior.

Key Properties and Calculation Protocols:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions.[4]

-

Protocol: These are standard outputs of most DFT calculations. The energies of the HOMO and LUMO can be extracted from the output file.

-

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution of a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack.[1][5]

-

Protocol: Generate the MEP surface by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (typically colored blue) indicate electron-poor areas.

-

Analysis and Interpretation of Results

A thorough analysis of the calculated data is essential to extract meaningful chemical insights.

Optimized Geometry

Table 1: Calculated vs. Experimental Geometrical Parameters

| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (4-fluorobiphenyl) |

| C-C (inter-ring) | Value Å | Value Å |

| C-F bond length | Value Å | Value Å |

| C-N bond length | Value Å | N/A |

| Phenyl ring C-C (avg) | Value Å | Value Å |

| Dihedral Angle | Value ° | Value ° |

(Note: The "Value" placeholders would be filled with the actual calculated and experimental data.)

The dihedral angle between the two phenyl rings is a particularly important parameter as it dictates the degree of π-conjugation between the rings and influences the overall shape of the molecule.

Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared spectrum of the molecule. Key vibrational modes to analyze include:

-

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H stretching: Usually found just above 3000 cm⁻¹.

-

C=C stretching in the aromatic rings: Occurring in the 1400-1600 cm⁻¹ range.

-

C-F stretching: A strong absorption typically in the 1000-1300 cm⁻¹ region.

-

C-N stretching: Generally observed between 1250 and 1350 cm⁻¹.

Comparison with the experimental IR spectrum of related molecules can help validate the accuracy of the calculated frequencies.

Electronic Properties

Caption: Key electronic properties derived from quantum chemical calculations.

-

HOMO-LUMO Analysis: The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be localized primarily on the amino-substituted ring, while the LUMO may be distributed across the entire biphenyl system. The energy of the HOMO-LUMO gap can be correlated with the molecule's reactivity and its UV-Vis absorption spectrum.

-

MEP Analysis: The MEP map will visually confirm the electron-donating nature of the amino group (region of negative potential) and the electron-withdrawing effect of the fluorine atom (region of positive potential on the adjacent carbon atoms). This information is critical for understanding intermolecular interactions, such as those with biological receptors or in crystal packing.

Conclusion: From Calculation to Insight

Quantum chemical calculations provide an indispensable toolkit for the modern researcher in drug discovery and materials science. By following a robust and well-validated computational protocol, it is possible to gain a deep and predictive understanding of the structure, properties, and reactivity of molecules like this compound. The insights derived from these calculations can significantly de-risk and accelerate the design and synthesis of new chemical entities with tailored functionalities. This guide serves as a foundational framework, and researchers are encouraged to explore more advanced computational methods and properties as their specific research questions demand.

References

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into the biphenyl scaffold represents a powerful and versatile strategy in modern medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted world of fluorinated biphenyl compounds, designed for researchers, scientists, and drug development professionals. By leveraging the unique physicochemical properties of fluorine—including its high electronegativity, small atomic size, and the ability to modulate metabolic stability and binding affinity—investigators have successfully developed potent agents targeting a diverse array of biological entities.[1][2][3] This guide will delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds, supported by detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower ongoing research and drug discovery initiatives.

The Rationale for Fluorination in Biphenyl Scaffolds

The introduction of fluorine into drug candidates can profoundly alter their pharmacokinetic and pharmacodynamic profiles.[4][5][6] The carbon-fluorine (C-F) bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8][9][10] This increased stability can prolong a drug's half-life and improve its overall bioavailability.[11][12]

Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, which can in turn enhance binding interactions with target proteins through electrostatic and hydrogen-bonding interactions.[3][13] The substitution of hydrogen with fluorine, a similarly sized atom, generally does not introduce significant steric hindrance, allowing for subtle yet impactful modifications of a molecule's conformation and electronic distribution to optimize receptor fit.[13][14] The biphenyl moiety itself is a privileged scaffold in drug discovery, providing a rigid yet tunable framework that can orient functional groups in a precise three-dimensional arrangement to interact with biological targets. The combination of these two features has proven to be a fruitful avenue for the development of novel therapeutics.

Synthesis of Fluorinated Biphenyl Compounds

The construction of fluorinated biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[3][15] This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the synthesis of fluorinated biphenyls. Specific reaction conditions may require optimization based on the substrates used.

Materials:

-

Fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene)

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Pressure tube or microwave vial

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Procedure:

-

To a pressure tube, add the fluorinated aryl halide (1.0 eq), aryl boronic acid (1.5 eq), palladium catalyst (1-5 mol%), and base (1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., a 3:1 ratio of dioxane to water).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biphenyl compound.[3]

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[15]

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Diverse Biological Activities of Fluorinated Biphenyls

The introduction of fluorine into the biphenyl scaffold has yielded compounds with a remarkable range of biological activities, including anti-HIV, anti-inflammatory, and neuroprotective effects.

Anti-HIV Activity

A notable class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have shown exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1] Fluorination of the biphenyl moiety has been demonstrated to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.[1] For instance, the development of fluorine-substituted NH2-biphenyl-diarylpyrimidines has led to compounds with potent inhibitory activity against wild-type HIV-1 and clinically relevant mutant strains.[7]

Table 1: Anti-HIV-1 Activity of Fluorinated NH₂-Biphenyl-Diarylpyrimidines [1][7]

| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| JK-4b (non-fluorinated) | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t (fluorinated) | WT HIV-1 | 1.8 | 117 | 66,443 |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

The data clearly indicates that while the fluorinated compound 5t has a slightly higher EC₅₀ than its non-fluorinated precursor, its cytotoxicity is significantly lower, resulting in a dramatically improved selectivity index.[7] This highlights the role of fluorine in enhancing the safety profile of these compounds.[7]

Anti-Inflammatory Properties

Flurbiprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), is a prime example of a fluorinated biphenyl compound.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[16] Research has focused on synthesizing derivatives of flurbiprofen to retain its anti-inflammatory efficacy while reducing side effects such as gastrointestinal ulceration.[1]

Table 2: Anti-inflammatory and Ulcerogenic Activity of Flurbiprofen Derivatives [1]

| Compound | % Inhibition of Edema | Ulcer Index (UI) |

| Flurbiprofen | 68.4 | 2.8 |

| Derivative A | 72.1 | 1.2 |

| Derivative B | 65.8 | 0.9 |

Studies have shown that certain derivatives can exhibit potent anti-inflammatory activity with a significantly lower ulcerogenic potential compared to the parent drug.[1]

Neuroprotective and Neurodegenerative Disease Applications

Fluorinated compounds, including those with a biphenyl scaffold, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[17][18] The ability of fluorine to enhance metabolic stability and modulate lipophilicity can improve a drug's capacity to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.[4] Research in this area is focused on developing fluorinated molecules that can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[18]

Mechanism of Action: Enzyme Inhibition

A primary mechanism through which fluorinated biphenyls exert their biological effects is through enzyme inhibition.[19][20] Fluorine's unique electronic properties can be harnessed to design potent and selective inhibitors.[19]

Fluorinated compounds can act as:

-

Competitive Inhibitors: Competing with the natural substrate for the enzyme's active site. The presence of fluorine can enhance binding affinity.[19]

-

Non-competitive Inhibitors: Binding to an allosteric site on the enzyme, inducing a conformational change that reduces its activity.[19]

-

Mechanism-Based Inhibitors (Suicide Substrates): These compounds are chemically inert until they are processed by the target enzyme, at which point they are converted into a reactive species that covalently binds to and inactivates the enzyme.[21][22]

Caption: Modes of enzyme inhibition by small molecules.

Structure-Activity Relationships (SAR)

The biological activity of fluorinated biphenyls is highly dependent on the number and position of the fluorine substituents.[2] Subtle changes in the fluorination pattern can lead to significant differences in potency, selectivity, and pharmacokinetic properties. For instance, in the context of anti-HIV DAPYs, double fluorination at the 3,5-positions of the phenyl ring was found to significantly improve inhibitory activity compared to single fluorine substitutions.[7] The planarity or conformation of the biphenyl rings, which is influenced by ortho-substitution, also plays a crucial role in receptor binding and biological activity.[23]

Metabolic Stability and Toxicological Considerations

While fluorination is often employed to enhance metabolic stability, it is crucial to understand the metabolic fate of these compounds.[8][14][24] The strong C-F bond is generally resistant to cleavage, but metabolism can still occur at other sites on the molecule.[11] In some cases, metabolism can lead to the formation of toxic byproducts, such as fluoroacetate, although this is dependent on the specific chemical structure.[14][25]

Toxicological evaluation of fluorinated biphenyls is essential. While the parent biphenyl molecule has been studied for its potential toxicity, the introduction of fluorine can alter this profile.[26][27] Some highly fluorinated compounds, such as certain per- and polyfluoroalkyl substances (PFAS), have raised environmental and health concerns due to their persistence and potential for bioaccumulation.[28][29][30][31] Therefore, a thorough toxicological assessment is a critical component of the drug development process for any new fluorinated biphenyl compound.

Conclusion

Fluorinated biphenyl compounds represent a rich and promising area of research in drug discovery. The strategic use of fluorine provides a powerful tool to modulate the biological and pharmacokinetic properties of the versatile biphenyl scaffold. The successful development of potent anti-HIV and anti-inflammatory agents serves as a testament to the potential of this chemical class. Future research will undoubtedly continue to uncover novel fluorinated biphenyls with therapeutic applications across a wide range of diseases. A deep understanding of their synthesis, mechanism of action, structure-activity relationships, and metabolic and toxicological profiles is paramount to translating these promising molecules into clinically successful drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinating medicine [berkeleysciencereview.com]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rroij.com [rroij.com]

- 20. researchgate.net [researchgate.net]

- 21. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 27. epa.gov [epa.gov]

- 28. Item - Neurotoxic mechanism of PFAS and its associated risks of neurodegenerative diseases - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 29. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 30. Study: PFAS act similar to known cancer-causing chemicals | EurekAlert! [eurekalert.org]

- 31. Yale Study: “Forever Chemicals” Promote Cancer Cell Migration | Yale School of Public Health [ysph.yale.edu]

The Genotoxic Mechanism of 4-Amino-4'-fluorobiphenyl: A Technical Guide for Researchers

Introduction

4-Amino-4'-fluorobiphenyl (4-AFB) is a fluorinated aromatic amine structurally related to the well-characterized human bladder carcinogen, 4-aminobiphenyl (4-ABP).[1] The introduction of a fluorine atom at the 4'-position can significantly alter the molecule's electronic properties, metabolic fate, and, consequently, its toxicological profile.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its metabolic activation, DNA adduct formation, and the subsequent cellular responses. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and drug safety assessment. While much of the mechanistic understanding is extrapolated from its non-fluorinated analog, 4-aminobiphenyl, this guide will highlight the known and potential influences of the fluorine substitution.

Metabolic Activation: The Genesis of Genotoxicity

The carcinogenicity of this compound, like other aromatic amines, is not an intrinsic property of the molecule itself but is dependent on its metabolic conversion to reactive electrophilic species. This bioactivation is a multi-step process primarily occurring in the liver.[4]

Phase I Metabolism: N-Hydroxylation by Cytochrome P450

The initial and rate-limiting step in the activation of this compound is the N-hydroxylation of the amino group to form N-hydroxy-4-Amino-4'-fluorobiphenyl. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP1A2 being a key player in the metabolism of the parent compound, 4-aminobiphenyl.[5][6] While direct kinetic data for this compound is limited, the structural similarity strongly suggests a significant role for CYP1A2. Other isoforms, such as CYP1B1, may also contribute to this process.[5]

The fluorine atom at the 4'-position is expected to influence the rate of metabolism. Fluorine is a strong electron-withdrawing group, which can alter the electron density of the aromatic system and potentially affect the interaction with the CYP active site.[2] However, the C-F bond is also highly stable, which can block metabolism at that position, potentially redirecting metabolic pathways.[3]

Phase II Metabolism: Esterification to Reactive Intermediates

The N-hydroxy metabolite is a proximate carcinogen that requires further activation through Phase II enzymatic reactions to become the ultimate carcinogenic species. This typically involves O-esterification by sulfotransferases (SULTs) or N,O-acetyltransferases (NATs).

-

Sulfation: Cytosolic sulfotransferases can catalyze the formation of a reactive N-sulfonyloxy ester. This ester is unstable and can spontaneously dissociate to form a highly electrophilic nitrenium ion.

-

Acetylation: N-acetyltransferases can catalyze the O-acetylation of the N-hydroxy group, forming an N-acetoxy ester. Similar to the sulfonyloxy ester, this intermediate can decompose to a nitrenium ion.

The resulting nitrenium ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules, most importantly, DNA.

Metabolic Activation Pathway of this compound

Caption: Metabolic activation cascade of this compound.

DNA Adduct Formation: The Molecular Lesion

The ultimate carcinogenic electrophile, the nitrenium ion, reacts with DNA to form covalent adducts. The primary site of adduction for aromatic amines is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-4-Amino-4'-fluorobiphenyl (dG-C8-4AFB).[7] Other minor adducts at the N2 position of guanine and the C8 position of adenine have also been reported for the parent compound, 4-aminobiphenyl.

These bulky DNA adducts distort the DNA helix, interfering with normal cellular processes such as DNA replication and transcription.[7] The presence of these adducts can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. For 4-aminobiphenyl, G to T transversions are a characteristic mutational signature.[8]

Quantitative Data on DNA Adduct Formation

| Adduct Type | Position of Adduction | Significance |

| dG-C8-4AFB | C8 of Deoxyguanosine | Major adduct, highly mutagenic, blocks DNA replication.[7] |

| dG-N2-4AFB | N2 of Deoxyguanosine | Minor adduct, mutagenic potential. |

| dA-C8-4AFB | C8 of Deoxyadenosine | Minor adduct, contributes to mutational spectrum. |

Cellular Response to DNA Damage

The formation of this compound-DNA adducts triggers a complex cellular response aimed at mitigating the damage and maintaining genomic integrity. This response involves the activation of DNA damage signaling pathways, cell cycle checkpoints, and DNA repair mechanisms.

DNA Damage Signaling and Cell Cycle Checkpoints

The presence of bulky DNA adducts can stall DNA replication forks, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, leading to cell cycle arrest. This provides time for the cell to repair the DNA damage before entering mitosis.

The tumor suppressor protein p53 is a critical component of the DNA damage response. While direct evidence for this compound is pending, studies with 4-aminobiphenyl have shown that its DNA adducts can lead to the stabilization and activation of p53. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis, thereby eliminating cells with irreparable DNA damage.

DNA Damage Response Pathway

Caption: Cellular response to this compound-induced DNA damage.

DNA Repair: Nucleotide Excision Repair

The primary mechanism for removing bulky DNA adducts, such as those formed by this compound, is the Nucleotide Excision Repair (NER) pathway. NER is a versatile repair system that recognizes and removes a wide range of DNA lesions that distort the DNA helix. The process involves the recognition of the damage, excision of a short oligonucleotide containing the adduct, synthesis of a new DNA strand using the undamaged strand as a template, and finally, ligation of the newly synthesized fragment. Deficiencies in NER are associated with a predisposition to cancer.[9]

Experimental Protocols

Ames Test for Mutagenicity Assessment